N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide
Overview
Description
N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring attached to a phenyl group, which is further substituted with an anilinocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the anilinocarbonyl intermediate. This intermediate is then reacted with 2-methylphenylcyclopropanecarboxylic acid under specific conditions to form the final product. Common reagents used in these reactions include aniline, cyclopropanecarboxylic acid derivatives, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl or cyclopropane derivatives .
Scientific Research Applications
N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anilinocarbonyl derivatives and cyclopropane-containing molecules. Examples are:
- N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}acetamide
- 2-[(Anilinocarbonyl)amino]-5-chlorobenzoic acid .
Uniqueness
What sets N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide apart is its unique combination of a cyclopropane ring and an anilinocarbonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-methyl-5-(phenylcarbamoylamino)phenyl]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-7-10-15(11-16(12)21-17(22)13-8-9-13)20-18(23)19-14-5-3-2-4-6-14/h2-7,10-11,13H,8-9H2,1H3,(H,21,22)(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQSFCHZVYFQOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)NC(=O)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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